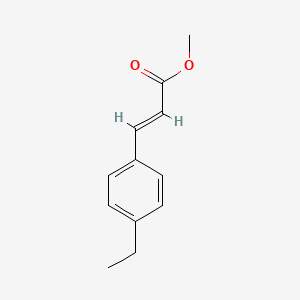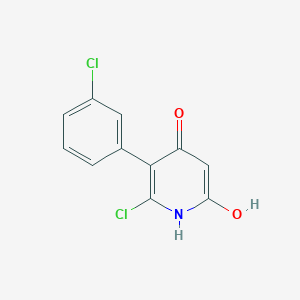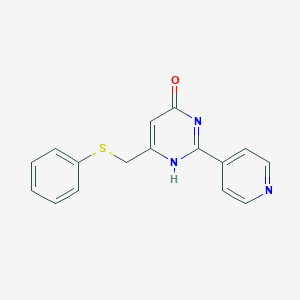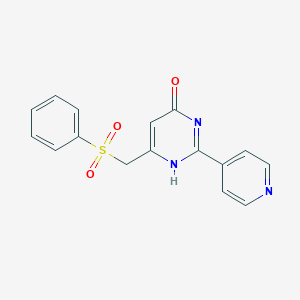![molecular formula C13H11ClF3N3O2 B7785999 2-[[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]methylidene]cyclohexane-1,3-dione](/img/structure/B7785999.png)
2-[[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]methylidene]cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “2-[[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]methylidene]cyclohexane-1,3-dione” is a chemical entity with specific properties and applications. This compound is of interest in various fields due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]methylidene]cyclohexane-1,3-dione involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are tailored to achieve high yield and purity of the final product. Common methods include the use of catalysts, specific temperature and pressure conditions, and purification techniques such as crystallization and chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized processes that ensure consistency and efficiency. This often involves the use of large reactors, continuous flow systems, and automated monitoring to maintain the desired reaction conditions. The industrial production methods are designed to minimize waste and maximize the yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]methylidene]cyclohexane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically use common reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The conditions for these reactions include controlled temperature, pressure, and pH to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include oxidized, reduced, or substituted derivatives with distinct chemical and physical properties.
Scientific Research Applications
2-[[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]methylidene]cyclohexane-1,3-dione has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: In biological research, this compound is used to study its effects on biological systems and its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential medicinal properties, including its ability to interact with specific biological targets.
Industry: this compound is used in industrial processes for the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]methylidene]cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, and other proteins. This binding can modulate the activity of the targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]methylidene]cyclohexane-1,3-dione include those with related chemical structures and properties. These compounds can be identified using databases such as PubChem, which provides information on structurally similar molecules.
Uniqueness
This compound is unique in its specific chemical structure and reactivity, which distinguish it from other similar compounds. This uniqueness makes it valuable for specific applications where its particular properties are advantageous.
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research and industry Its unique chemical properties and reactivity make it a valuable tool for researchers and industrial processes
Properties
IUPAC Name |
2-[[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]methylidene]cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N3O2/c14-9-4-7(13(15,16)17)5-18-12(9)20-19-6-8-10(21)2-1-3-11(8)22/h4-6,19H,1-3H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWFKIBIEBKENS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(=CNNC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C(=CNNC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-[(morpholin-4-ylamino)methylidene]-2-phenyl-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B7785953.png)
![N'-[(6-chloropyridin-2-yl)amino]-2-(1,2,4-triazol-1-yl)ethanimidamide](/img/structure/B7785971.png)
![2-(3-chlorophenoxy)-N'-[(6-chloropyridin-2-yl)amino]ethanimidamide](/img/structure/B7785982.png)
![N-[[1-amino-2-(4-fluorophenoxy)ethylidene]amino]pyridine-4-carboxamide](/img/structure/B7785988.png)
![N'-(4-fluorophenyl)-2-nitro-N-[[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]amino]ethanimidamide](/img/structure/B7785991.png)
![N-(2,4-dichlorophenyl)-2-oxo-2-[2-[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]hydrazinyl]acetamide](/img/structure/B7785998.png)
![(E)-2-cyano-N-[[(2,6-dichlorophenyl)methoxyamino]methylidene]-3-(dimethylamino)prop-2-enamide](/img/structure/B7786001.png)
![{[(E)-{[(E)-[(dimethylamino)methylidene]amino](methylsulfanyl)methylidene}amino]methylidene}dimethylazanium iodide](/img/structure/B7786002.png)



![1-[Amino(phenyl)methylidene]-3-phenylthiourea](/img/structure/B7786017.png)
